REACTION_CXSMILES
|
C(OC(C1NC=CC=1)=O)C.C(I)C.[CH2:14]([N:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:21]([OH:23])=[O:22])[CH3:15].[CH2:24]([O:26][C:27](=[O:35])[CH2:28][C:29]1[N:30]=[C:31]([NH2:34])[S:32][CH:33]=1)[CH3:25]>>[CH2:14]([N:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:21]([OH:23])=[O:22])[CH3:15].[CH2:24]([O:26][C:27](=[O:35])[CH2:28][C:29]1[N:30]=[C:31]([NH:34][C:21]([C:17]2[N:16]([CH2:14][CH3:15])[CH:20]=[CH:19][CH:18]=2)=[O:23])[S:32][CH:33]=1)[CH3:25]
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC=CC1
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1N=C(SC1)N)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC=1N=C(SC1)NC(=O)C=1N(C=CC1)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |